molecular formula C11H10N4O3 B14603859 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole CAS No. 59972-38-2

3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole

Cat. No.: B14603859
CAS No.: 59972-38-2
M. Wt: 246.22 g/mol
InChI Key: SNRCXNZQKHKBSH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole is a heterocyclic azo compound characterized by a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and an (E)-configured diazenyl group bearing a 4-nitrophenyl moiety at position 2. The (E)-stereochemistry of the diazenyl group enhances stability compared to the (Z)-isomer due to reduced steric hindrance and favorable conjugation .

Properties

CAS No.

59972-38-2

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3

InChI Key

SNRCXNZQKHKBSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole typically involves the diazotization of 4-nitroaniline followed by coupling with 3,5-dimethyl-1,2-oxazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 3,5-dimethyl-1,2-oxazole in a basic medium, such as sodium hydroxide (NaOH), to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Reduction: Reduction of the azo group yields 3,5-dimethyl-4-amino-1,2-oxazole and 4-nitroaniline.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.

    Biology: Employed as a biological stain for microscopy and as a marker in various assays.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the dyeing of textiles and as a colorant in various products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs can be categorized into two groups: azo derivatives with different aromatic cores and heterocyclic compounds with distinct ring systems . Key comparisons include:

Compound Class Core Structure Substituents Key Functional Groups Notable Properties/Applications Reference
Target Compound 1,2-Oxazole 3,5-dimethyl; 4-(E-4-nitrophenyldiazenyl) Azo (-N=N-), Nitro (-NO₂) Potential photoresponsive or dye applications
Phenolic Azo Analogs Phenol Varied substituents (e.g., -OH, -Cl, -I) Azo (-N=N-), Hydroxy (-OH) Antimicrobial activity; chromophore behavior
Thiadiazole Derivatives 1,3,4-Thiadiazole 5-methyl; 4-nitrophenyl Thiadiazole ring, Nitro Antimicrobial activity (e.g., against E. coli)
Iodo-Substituted Isoxazoles 1,2-Oxazole 3,5-dimethyl; 4-(2-iodoethyl) Iodo (-I) Industrial research (safety data available)

Key Observations:

  • Electronic Effects: The nitro group in the target compound and phenolic azo analogs (e.g., compounds D–H in ) enhances electron-withdrawing capacity, stabilizing the azo linkage and red-shifting UV-Vis absorption compared to non-nitro analogs.
  • Steric and Stereochemical Factors : The (E)-configuration of the diazenyl group minimizes steric clashes between the 4-nitrophenyl and oxazole methyl groups, unlike (Z)-isomers, which are less stable .
  • Heteroatom Influence: Replacing the oxazole’s oxygen with sulfur (as in 1,3,4-thiadiazoles ) increases polarizability and alters bioactivity.

Functional and Application-Based Differences

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., from ) show efficacy against E. coli and C. albicans, attributed to their sulfur-rich structures. The target compound’s oxazole core may offer different interaction mechanisms with microbial targets.
  • Safety Profiles : Iodo-substituted isoxazoles (e.g., 4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole ) highlight the impact of halogen substituents on toxicity, suggesting that the nitro group in the target compound necessitates rigorous safety evaluation.
  • Chromophore Utility: Phenolic azo compounds (e.g., 4-Nitro-4'-hydroxy-azobenzene ) are established dyes, whereas the oxazole-based target compound may exhibit unique photophysical properties due to its heterocyclic core.

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